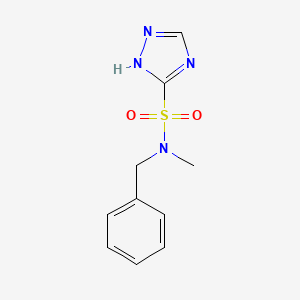

![molecular formula C22H27N3O2 B5568137 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This chemical compound falls within a broader class of compounds characterized by their benzimidazole structure, which is a fusion of a benzene ring and an imidazole moiety. Benzimidazole derivatives have been extensively studied due to their diverse pharmacological activities and potential for various applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions. For instance, a series of 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides have been synthesized as HDAC inhibitors (Wang et al., 2011). Another example includes the synthesis of novel benzimidazole derivatives, involving the condensation of diamines with aromatic aldehydes (Sondhi et al., 2006).

Molecular Structure Analysis

Benzimidazole derivatives often have complex molecular structures, characterized by the presence of various substituents that significantly influence their properties and activities. The structure of these compounds can be confirmed through methods like X-ray crystallography, as demonstrated in studies of similar compounds (Browne et al., 1981).

Chemical Reactions and Properties

The chemical properties of benzimidazole derivatives are influenced by their structure. For example, the presence of a hydroxyl group can lead to hydrogen bonding and affect the compound's reactivity. These compounds participate in various chemical reactions, such as cyclocondensation, which can lead to the formation of diverse derivatives with different functional groups (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, making them suitable for various applications.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties based on their structural variations. They can show properties like antifungal, antibacterial, and antitumor activities due to the presence of specific functional groups (Narayana et al., 2004). The presence of different substituents can also lead to the formation of compounds with varied pharmacological properties.

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Treatment : A related compound, SB939, is a potent pan-HDAC inhibitor with excellent drug-like properties, showing efficacy in various in vivo tumor models. It's being tested in clinical trials for its antitumor activity (Wang et al., 2011).

Poly(ADP-ribose) Polymerase Inhibition : The compound ABT-888, which has a similar benzimidazole structure, demonstrates significant efficacy against PARP enzymes and has been tested in clinical trials for cancer treatment. It exhibits high oral bioavailability and in vivo efficacy in cancer models (Penning et al., 2009).

Gastric Acid Secretion Inhibition : Substituted benzimidazoles, including compounds with similar structures, have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase, suggesting potential applications in treating conditions like peptic ulcers (Fellenius et al., 1981).

Synthesis of Diagnostic Agents : The synthesis of (S)-BZM and (S)-IBZM, which are structurally related to the compound , has been developed for preparing diagnostic agents in medical imaging, particularly in positron emission tomography (PET) (Bobeldijk et al., 1990).

Anticancer and Antifungal Activities : Other benzimidazole derivatives have shown significant anticancer and antifungal activities, suggesting the potential of similar compounds in these therapeutic areas (Salahuddin et al., 2014).

Pharmacokinetics in Anti-fibrosis Drugs : Studies on compounds with benzimidazole structures similar to the mentioned compound have shown promise as oral anti-fibrotic drugs, with effective pharmacokinetics and tissue distribution (Kim et al., 2008).

Antimicrobial Applications : Benzimidazole derivatives have been evaluated for antimicrobial activity against various pathogens, indicating the potential utility of similar compounds in treating infections (Sethi et al., 2016).

Mechanism of Action

properties

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(6-methyl-1H-benzimidazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-15-8-9-18-19(12-15)24-20(23-18)14-25(4)21(26)17-7-5-6-16(13-17)10-11-22(2,3)27/h5-9,12-13,27H,10-11,14H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVZQDKMBSEEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN(C)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)